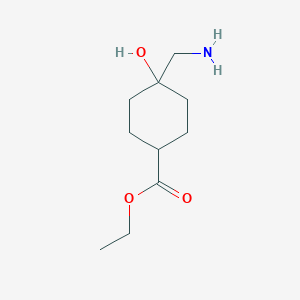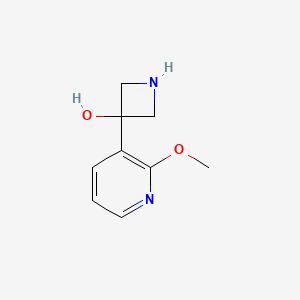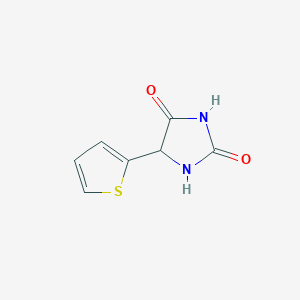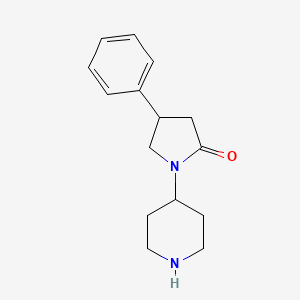![molecular formula C10H9N B15053249 2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
2,3-dihydro-1H-cyclobuta[b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-cyclobuta[b]indole is a heterocyclic compound with the molecular formula C10H9N It is a derivative of indole, a significant structure in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-cyclobuta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclobutanone in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-cyclobuta[b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroindole derivatives.
科学研究应用
2,3-Dihydro-1H-cyclobuta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2,3-dihydro-1H-cyclobuta[b]indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes.
相似化合物的比较
Indole: A parent compound with a simpler structure.
Tetrahydroindole: A reduced form of indole with similar chemical properties.
Quinoline: An oxidized derivative with distinct biological activities.
Uniqueness: 2,3-Dihydro-1H-cyclobuta[b]indole is unique due to its fused cyclobutane ring, which imparts distinct chemical and physical properties compared to other indole derivatives
属性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-cyclobuta[b]indole |
InChI |
InChI=1S/C10H9N/c1-2-4-9-7(3-1)8-5-6-10(8)11-9/h1-4,11H,5-6H2 |
InChI 键 |
NOUUBTRSOFBQNY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
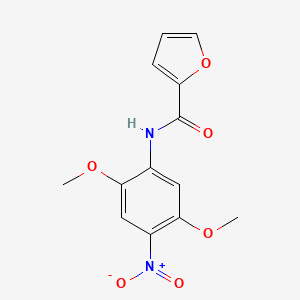
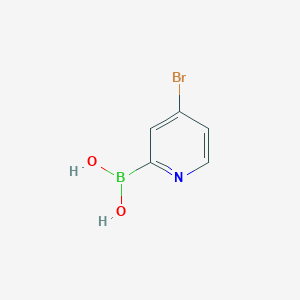


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)

![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
